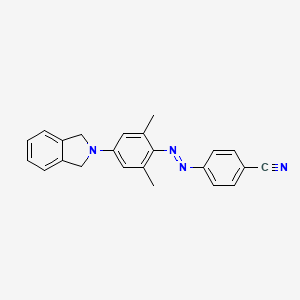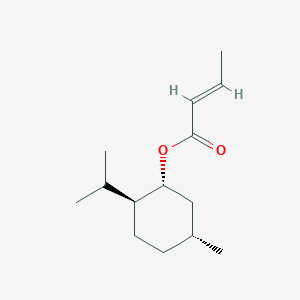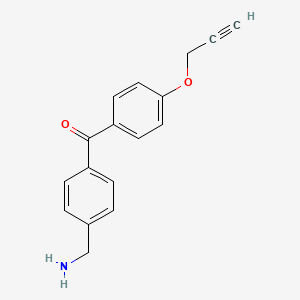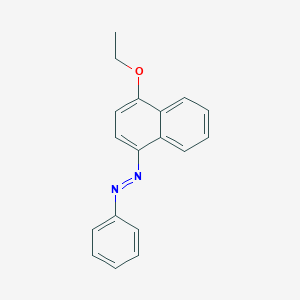![molecular formula C15H10BrCl3N2O4 B15074371 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a nitrobenzamide group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide typically involves the reaction of 4-bromophenol with trichloroacetyl chloride to form 1-(4-bromophenoxy)-2,2,2-trichloroethane. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF).
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution Reactions: N-[1-(4-aminophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide
Reduction Reactions: N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-aminobenzamide
Oxidation Reactions: Quinone derivatives of the phenoxy group
Applications De Recherche Scientifique
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can bind to hydrophobic pockets in proteins, while the nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide
- N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide
Uniqueness
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide is unique due to the presence of the nitro group at the para position of the benzamide ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications.
Propriétés
Formule moléculaire |
C15H10BrCl3N2O4 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H10BrCl3N2O4/c16-10-3-7-12(8-4-10)25-14(15(17,18)19)20-13(22)9-1-5-11(6-2-9)21(23)24/h1-8,14H,(H,20,22) |
Clé InChI |
SURNPISUQPYUSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)

![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)


![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)

